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Introduction

Benzoyl fluoride (C7HsFO) is an acyl fluoride of significant interest due to its role as a reactive
intermediate in organic synthesis and as a building block in the development of novel
pharmaceuticals and materials.[1][2][3] A thorough understanding of its molecular structure,
vibrational properties, and electronic characteristics is crucial for predicting its reactivity and
designing new applications. Quantum chemical calculations provide a powerful theoretical
framework for elucidating these properties at the atomic level. This guide offers an in-depth
overview of the computational methodologies and findings related to benzoyl fluoride, intended
for researchers, scientists, and professionals in drug development.

Computational Methodology

The primary approach for the quantum chemical analysis of benzoyl fluoride involves Density
Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
[1][2] For enhanced accuracy in energy calculations, Mgller-Plesset perturbation theory (MP2)
has also been employed.[1][2]

Software and Basis Sets: The calculations are typically performed using the GAUSSIAN suite
of programs, with molecular structures and orbitals visualized using GaussView.[2][4] A
common and reliable level of theory for these calculations is the B3LYP functional combined
with the aug-cc-pVTZ basis set, which has been shown to provide results in good agreement
with experimental data for benzoyl fluoride.[1][2][5]
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Computational Workflow: The general workflow for the quantum chemical analysis of benzoyl
fluoride is depicted in the diagram below. The process begins with the definition of the initial
molecular geometry, followed by an optimization to find the lowest energy conformation.
Subsequent frequency calculations are performed to confirm the nature of the stationary point
and to obtain vibrational spectra. Finally, various electronic properties are calculated from the
optimized geometry.

Computational Workflow for Benzoyl Fluoride
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Caption: A diagram illustrating the logical workflow for quantum chemical calculations of
benzoyl fluoride.
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The molecular structure of benzoyl fluoride has been determined through single-crystal X-ray
analysis and corroborated by DFT calculations.[1][5] The optimized geometrical parameters are
in good agreement with the experimental findings.[1]

Table 1: Selected Interatomic Distances (A) for Benzoyl Fluoride

Calculated
Molecule 1 Molecule 2
Parameter ] . (B3LYP/aug-cc-
(Experimental) (Experimental)
pVvVTZ)
C=0 Bond Length 1.222(4) 1.224(4)
C-F Bond Length 1.296(5) 1.312(4)

Shortened compared
C(Ph)-C Bond Length

to benzoic acid

Note: Specific calculated bond lengths were not detailed in the provided search results, but it
was noted that the deviations between calculated and observed bond lengths are in good
agreement.[1]

Vibrational Frequencies

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed fingerprint of
the molecule's dynamic structure. The experimental vibrational frequencies for benzoyl fluoride

have been assigned based on quantum chemical calculations at the B3LYP/aug-cc-pVTZ level

of theory.[1][2][5]

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm~1) for Benzoyl

Fluoride
. Calculated
. . Experimental
Assignment Experimental (IR) (B3LYP/aug-cc-
(Raman)
pVvVTZ)
C-H stretching 3084, 3075, 3061
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Note: A comprehensive list of all 36 fundamental vibrational modes can be found in the
supplementary information of the cited literature.[2]

Electronic Properties

The electronic properties of benzoyl fluoride, such as the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the dipole moment,
are key to understanding its reactivity and intermolecular interactions.

While specific calculated values for the HOMO-LUMO gap and dipole moment of benzoyl
fluoride were not available in the searched literature, these properties are readily calculable
using DFT methods. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity,
with a smaller gap generally implying higher reactivity.[6] The dipole moment provides insight
into the molecule's polarity, which influences its solubility and interaction with other polar
molecules.[7]

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.
The °F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine
atom.[4][8]

Table 3: Experimental 2°F NMR Chemical Shift Context for Benzoyl Fluoride Derivatives

19F Chemical Shift (ppm,
Compound Ortho Substituents relative to internal
CF3CCls)

Benzoyl fluoride H, H

Shifted downfield by over 35

2-Fluoro-6-chloro-benzoyl
F, Cl ppm compared to

fluoride )
unsubstituted

Note: A specific calculated °F NMR chemical shift for benzoyl fluoride was not found in the
search results. The experimental data for derivatives indicates a strong dependence of the
chemical shift on the steric and electronic nature of ortho substituents.[1] The SpectraBase
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database contains experimental 1°F NMR data for benzoyl fluoride, though access to the full
spectrum requires a subscription.[2]

Experimental Protocols
Synthesis of Benzoyl Fluoride

Benzoyl fluoride can be synthesized by reacting benzoic acid with sulfur tetrafluoride (SF4).[2]

[4]

e Benzoic acid is placed in a reactor under a nitrogen atmosphere.

Sulfur tetrafluoride is condensed into the reactor at liquid nitrogen temperature.

The reaction mixture is warmed to room temperature and homogenized.

The byproducts, thionyl fluoride and hydrogen fluoride, are removed under a dynamic
vacuum at 195 K.

Benzoyl fluoride is obtained as a colorless solid in quantitative yield.[2][4][5]

Crystallization for X-ray Analysis

Single crystals of benzoyl fluoride suitable for X-ray diffraction can be obtained through
recrystallization.[2][4][5]

e The crude benzoyl fluoride product is recrystallized at 195 K under a stream of cooled
nitrogen.

e This process removes residual thionyl fluoride and allows for the solidification of a saturated
solution into single crystals.[2][4][5]

Spectroscopic and Crystallographic Analysis

 Vibrational Spectroscopy: Low-temperature Infrared (IR) and Raman spectra are recorded to
characterize the vibrational modes of the molecule.[2][4]

» Single-Crystal X-ray Diffraction: The precise molecular structure, including bond lengths and
angles, is determined by single-crystal X-ray diffraction analysis performed at low
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temperatures (e.g., 112 K).[2]

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the aug-
cc-pVTZ basis set, have proven to be an invaluable tool for understanding the molecular and
electronic properties of benzoyl fluoride. The theoretical results for molecular geometry and
vibrational frequencies show excellent agreement with experimental data obtained from X-ray
diffraction and vibrational spectroscopy. While specific calculated values for electronic
properties like the HOMO-LUMO gap, dipole moment, and *°F NMR chemical shift were not
detailed in the available literature, the established computational workflows provide a clear path
for their determination. This integrated theoretical and experimental approach provides a
comprehensive understanding of benzoyl fluoride, which is essential for its application in
scientific research and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15395457#quantum-chemical-calculations-for-
benzoyl-fluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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